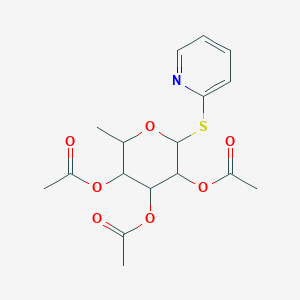![molecular formula C23H16N4O2S B15017628 2-methyl-3-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B15017628.png)
2-methyl-3-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex heterocyclic compound that incorporates quinoline, furan, and quinazoline moieties. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through various named reactions such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis or other cyclization methods.
Coupling Reactions: The quinoline and furan rings are then coupled using appropriate linkers and conditions to form the desired intermediate.
Final Cyclization: The final step involves cyclization to form the quinazoline ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline, furan, and quinazoline derivatives, such as:
Quinoline Derivatives: Chloroquine, quinine, and camptothecin.
Furan Derivatives: Furosemide and nitrofurantoin.
Quinazoline Derivatives: Gefitinib and erlotinib.
Uniqueness
The uniqueness of 2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its multi-functional structure, which combines the pharmacological properties of quinoline, furan, and quinazoline moieties.
Propriétés
Formule moléculaire |
C23H16N4O2S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-methyl-3-[(E)-(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C23H16N4O2S/c1-15-26-19-9-3-2-8-18(19)23(28)27(15)25-14-17-11-12-21(29-17)30-20-10-4-6-16-7-5-13-24-22(16)20/h2-14H,1H3/b25-14+ |
Clé InChI |
FJDSTPKKAZUNPL-AFUMVMLFSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(O3)SC4=CC=CC5=C4N=CC=C5 |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(O3)SC4=CC=CC5=C4N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1E)-1-{N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(thiophen-2-YL)eth-1-EN-1-YL]benzamide](/img/structure/B15017547.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15017548.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15017552.png)
![benzene-1,2-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B15017560.png)
![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15017561.png)
![N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B15017567.png)
![N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide](/img/structure/B15017572.png)
![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15017583.png)

![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B15017592.png)
![bis(4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate](/img/structure/B15017609.png)
![N'-[(E)-(4-cyanophenyl)methylidene]octanehydrazide](/img/structure/B15017613.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15017621.png)
